molecular formula C24H21Cl2N3O3S B2583765 Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate CAS No. 476210-12-5

Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B2583765
CAS No.: 476210-12-5
M. Wt: 502.41
InChI Key: NYRUHUPBIVJKGD-UHFFFAOYSA-N
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Description

Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a structurally complex 1,4-dihydropyridine (DHP) derivative. Its core heterocyclic framework is substituted with:

  • A 2-chlorophenyl group at position 4,
  • A 4-chlorophenyl carbamoyl moiety at position 5,
  • A cyano group at position 3,
  • A methyl group at position 6,
  • An ethyl sulfanyl acetate ester at position 2.

The molecular formula is C₂₄H₂₁Cl₂N₃O₃S, with a calculated molecular weight of 502.87 g/mol. Dihydropyridines are historically associated with calcium channel modulation, but this derivative’s unique substituents may confer distinct pharmacological or material properties .

Properties

IUPAC Name

ethyl 2-[[4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O3S/c1-3-32-20(30)13-33-24-18(12-27)22(17-6-4-5-7-19(17)26)21(14(2)28-24)23(31)29-16-10-8-15(25)9-11-16/h4-11,22,28H,3,13H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRUHUPBIVJKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a compound belonging to the 1,4-dihydropyridine (1,4-DHP) class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C29H32ClN3O7
  • Molecular Weight : 570.03 g/mol
  • CAS Number : 721958-72-1

1. Anticancer Activity

Research indicates that 1,4-DHP derivatives exhibit significant anticancer properties. For instance, studies have shown that certain DHP compounds demonstrate antiproliferative effects against various cancer cell lines. The compound in focus has been tested for its cytotoxic potential with promising results:

Cell LineIC50 (µM)
Colorectal adenocarcinoma0.63 - 5.68
Breast cancerNot specified

These findings suggest that modifications in the molecular structure significantly influence the anticancer activity of DHP derivatives .

2. Antimicrobial Activity

The antimicrobial efficacy of DHP compounds has been well-documented. This compound has shown effective activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli4 µg/mL
S. aureus4 µg/mL
B. subtilis4 µg/mL

This antimicrobial potential positions the compound as a candidate for further development in treating infections caused by resistant strains .

3. Cardiovascular Effects

DHP derivatives are known for their calcium channel blocking activities, which are crucial in managing cardiovascular diseases such as hypertension and angina pectoris. The compound is hypothesized to exhibit similar effects based on its structural characteristics, which may lead to vasodilation and reduced blood pressure .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorophenyl Substituents : The presence of chlorophenyl groups enhances lipophilicity and may improve binding affinity to biological targets.
  • Dihydropyridine Core : This core structure is essential for calcium channel blocking activity.
  • Sulfanyl Group : Imparts additional reactivity and may influence the compound's interaction with biological macromolecules.

Case Studies

Several studies have explored the biological activities of similar DHP compounds:

  • Cytotoxicity Studies : A series of DHPs were synthesized and evaluated for their cytotoxic effects on cancer cell lines, revealing a strong correlation between structural modifications and increased potency against specific cancer types .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of various DHP derivatives against multi-drug resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with ethyl {[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]sulfanyl}acetate () and other analogs. Key differences in heterocyclic cores, substituents, and physicochemical properties are highlighted.

Table 1: Structural and Physicochemical Comparison

Property Target DHP Compound Ethyl {[4-(4-Chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]sulfanyl}acetate
Core Heterocycle 1,4-Dihydropyridine (non-aromatic, redox-sensitive) Pyrimidine (aromatic, stable)
Substituents 2-Cl-C₆H₄, 4-Cl-C₆H₄-CONH-, CN, CH₃, SCH₂COOEt 4-Cl-C₆H₄, CF₂H, SCH₂COOEt
Molecular Formula C₂₄H₂₁Cl₂N₃O₃S C₁₅H₁₃ClF₂N₂O₂S
Molecular Weight (g/mol) 502.87 358.79
logP (Predicted/Experimental) ~3.5–4.2 (predicted) 4.57 (experimental)
Hydrogen Bond Acceptors 6 (ester O, carbamoyl O/N) 6 (pyrimidine N, ester O, F)
Polar Surface Area (Ų) ~80–90 (estimated) 37.42
Key Functional Groups Carbamoyl, cyano, dihydropyridine Difluoromethyl, pyrimidine

Heterocyclic Core and Stability

  • Target DHP Compound : The 1,4-dihydropyridine core is redox-sensitive, prone to oxidation to a pyridine under light or oxidative conditions. This instability may limit shelf-life but could enable prodrug activation mechanisms.
  • Pyrimidine Analog () : The pyrimidine core is fully aromatic and chemically stable, favoring applications requiring long-term durability (e.g., agrochemicals or materials) .

Substituent Effects on Physicochemical Properties

  • The target compound’s predicted logP (~3.5–4.2) balances lipophilic (Cl, CH₃) and polar (carbamoyl, CN) groups, suggesting moderate solubility and permeability.

Electronic and Steric Effects

  • The 2-chlorophenyl group introduces steric bulk at position 4, which may influence stereoselective binding.
  • Pyrimidine Analog : The difluoromethyl group’s strong electron-withdrawing nature stabilizes the pyrimidine ring, altering charge distribution and reactivity .

Computational and Experimental Insights

  • DFT Studies: Density functional theory (DFT) methods (e.g., B3LYP ) could model the target compound’s electronic structure, predicting redox potentials and charge distributions critical for understanding its reactivity and stability.
  • Wavefunction Analysis : Tools like Multiwfn could quantify electron localization (e.g., at the carbamoyl group) and predict sites of electrophilic/nucleophilic attack.

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